3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
CAS No.:
Cat. No.: VC17413090
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O3 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | (E)-3-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C18H16N2O3/c1-12-9-10-20-15(7-8-17(21)22)18(19-16(20)11-12)13-3-5-14(23-2)6-4-13/h3-11H,1-2H3,(H,21,22)/b8-7+ |
| Standard InChI Key | LNSAHEYWXCTOCS-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS 727652-34-8) possesses the molecular formula C₁₈H₁₆N₂O₃ and a molar mass of 308.33 g/mol . The structure integrates three key components:
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An imidazo[1,2-a]pyridine heterocycle, known for its electron-rich aromatic system.
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A 4-methoxyphenyl group at the 2-position of the imidazo[1,2-a]pyridine, contributing to hydrophobic interactions and hydrogen bonding potential.
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An acrylic acid moiety at the 3-position, enabling conjugation reactions and pH-dependent solubility .
The methoxy group (-OCH₃) enhances the compound’s lipophilicity, while the carboxylic acid group (-COOH) facilitates salt formation and derivatization.
| Supplier | Purity | Packaging | Price (2021) |
|---|---|---|---|
| Oakwood | 96% | 100 mg | $99 |
| Chemenu | 97% | 5 g | $791 |
| Crysdot | 97% | 5 g | $838 |
Pricing trends reflect scale-dependent costs, with bulk purchases reducing per-gram expenses .
Applications in Research
Medicinal Chemistry
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Drug Discovery: Serves as a lead compound for optimizing pharmacokinetic properties. The acrylic acid group allows prodrug strategies via esterification .
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Targeted Therapy: Functionalization with targeting ligands (e.g., folate) could enhance specificity for cancer cells.
Material Science
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Polymer Synthesis: The acrylic acid moiety enables incorporation into copolymers for pH-responsive drug delivery systems.
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Coordination Chemistry: Potential as a ligand for metal-organic frameworks (MOFs) due to carboxylate-metal binding affinity.
Comparative Analysis with Structural Analogs
The absence of a hydroxyl group in 3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid reduces antioxidant potential compared to but enhances metabolic stability.
Challenges and Future Directions
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Synthetic Optimization: Developing cost-effective, scalable routes to improve accessibility for preclinical studies.
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Target Identification: High-throughput screening to elucidate precise molecular targets.
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Toxicology Profiles: Assessing in vitro and in vivo safety to guide therapeutic development.
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